molecular formula C37H28O4 B10897002 Methanediyldinaphthalene-1,2-diyl bis(4-methylbenzoate)

Methanediyldinaphthalene-1,2-diyl bis(4-methylbenzoate)

Cat. No.: B10897002
M. Wt: 536.6 g/mol
InChI Key: KOYPPDDSNIOJDH-UHFFFAOYSA-N
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Description

1-({2-[(4-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes naphthyl and methylbenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(4-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 4-methylbenzoic acid with 2-hydroxy-1-naphthaldehyde, followed by a Friedel-Crafts acylation reaction to introduce the naphthyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) under controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(4-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester groups, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Substituted esters and ethers.

Scientific Research Applications

1-({2-[(4-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-({2-[(4-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-({2-[(4-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-METHYLBENZOATE: shares similarities with other naphthyl and benzoate derivatives, such as:

Uniqueness

The uniqueness of 1-({2-[(4-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-METHYLBENZOATE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C37H28O4

Molecular Weight

536.6 g/mol

IUPAC Name

[1-[[2-(4-methylbenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C37H28O4/c1-24-11-15-28(16-12-24)36(38)40-34-21-19-26-7-3-5-9-30(26)32(34)23-33-31-10-6-4-8-27(31)20-22-35(33)41-37(39)29-17-13-25(2)14-18-29/h3-22H,23H2,1-2H3

InChI Key

KOYPPDDSNIOJDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C54)OC(=O)C6=CC=C(C=C6)C

Origin of Product

United States

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